molecular formula C7H6BrNO B114348 3-Bromobenzamide CAS No. 22726-00-7

3-Bromobenzamide

Cat. No.: B114348
CAS No.: 22726-00-7
M. Wt: 200.03 g/mol
InChI Key: ODJFDWIECLJWSR-UHFFFAOYSA-N
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Description

3-Bromobenzamide is an organic compound with the molecular formula C7H6BrNO. It is a derivative of benzamide, where a bromine atom is substituted at the third position of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromobenzamide can be synthesized through several methods. One common approach involves the bromination of benzamide. The reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents in the presence of a catalyst such as iron (Fe) or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out under controlled conditions to ensure selective bromination at the third position of the benzene ring.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more scalable and efficient methods. One such method includes the direct condensation of 3-bromobenzoic acid with ammonia or an amine in the presence of a dehydrating agent like thionyl chloride (SOCl2) or phosphorus trichloride (PCl3). This method ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Bromobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).

    Oxidation Reactions: The compound can undergo oxidation to form 3-bromobenzoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

    Substitution: Sodium methoxide in methanol, reflux conditions.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF), room temperature.

    Oxidation: Potassium permanganate in aqueous solution, heated conditions.

Major Products:

    Substitution: 3-Methoxybenzamide.

    Reduction: 3-Bromoaniline.

    Oxidation: 3-Bromobenzoic acid.

Scientific Research Applications

3-Bromobenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of drugs targeting specific enzymes or receptors.

    Industry: this compound is utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-bromobenzamide depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological pathways. The bromine atom can enhance the compound’s binding affinity and selectivity towards its molecular targets, leading to improved therapeutic effects.

Comparison with Similar Compounds

  • 2-Bromobenzamide
  • 4-Bromobenzamide
  • 3-Chlorobenzamide
  • 3-Fluorobenzamide

Comparison: 3-Bromobenzamide is unique due to the position of the bromine atom, which influences its reactivity and biological activity. Compared to 2-bromobenzamide and 4-bromobenzamide, the meta-substitution (third position) can result in different steric and electronic effects, affecting the compound’s overall properties. Additionally, the presence of bromine, compared to chlorine or fluorine, can alter the compound’s reactivity and interactions with biological targets.

Biological Activity

3-Bromobenzamide (C7_7H6_6BrNO) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties and biochemical applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom attached to the benzene ring, which influences its reactivity and biological interactions. Its structural formula can be represented as follows:

3 Bromobenzamide=C6H4(Br)C O NH2\text{3 Bromobenzamide}=\text{C}_6\text{H}_4(\text{Br})\text{C O NH}_2

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The bromine substituent enhances the compound's electrophilicity, allowing it to participate in nucleophilic substitution reactions. This property is critical in its role as a biochemical probe for studying enzyme interactions and modulating various biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition: this compound has been investigated for its potential to inhibit specific enzymes, which can lead to therapeutic effects against diseases such as cancer and bacterial infections.
  • Redox Reactions: The nitro group in related compounds can participate in redox reactions, affecting cellular signaling pathways.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. It has been explored for its ability to induce apoptosis in cancer cells through the modulation of specific signaling pathways.

  • Case Study: A study demonstrated that derivatives of this compound showed significant cytotoxic effects on various cancer cell lines, indicating its potential as a lead compound for further development in cancer therapy.

Antibacterial Properties

This compound has shown effectiveness against Mycobacterium tuberculosis (Mtb), making it a candidate for tuberculosis treatment.

  • Case Study: In vitro studies revealed that compounds related to this compound exhibited minimum inhibitory concentrations (MIC) as low as 1.56 µg/mL against drug-resistant strains of Mtb, suggesting its potential as an antibacterial agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been extensively studied to optimize its biological activity. Modifications to the benzamide structure have led to enhanced potency against various biological targets.

CompoundModificationMIC (µg/mL)Target
This compoundNone1.56Mtb
Derivative AAddition of methyl group0.63Mtb
Derivative BSubstitution with chlorine0.39Mtb

Properties

IUPAC Name

3-bromobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODJFDWIECLJWSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5022277
Record name 3-Bromobenzamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22726-00-7
Record name 3-Bromobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22726-00-7
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Record name 3-Bromobenzamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Bromobenzamide
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81217
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Record name 3-Bromobenzamide
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Record name 3-BROMOBENZAMIDE
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods I

Procedure details

To a solution of 3-bromobenzonitrile (0.91 g, 5 mmol) in dioxane (19 mL), NaBO3.4H2O (2.12 g, 13.78 mmol) and H2O (19 mL) were added. The mixture was stirred at 80° C. 16 hours (h), cooled, added of H2O and extracted with CH2Cl2. The combined organic layers were dried over Na2SO4 and evaporated. Purification of the residue by column chromatography (hexane/EtOAc 2:8) and recrystallization gave the desired product as colorless tablets. Yield 80% (EtOH). Mp: 156–7° C. (lit. 156° C.) (Pearson, D. E. et al., J. Org. Chem., 28: 3147–3149, (1963)). MS (EI): m/z 199 (M+); 183 (100%).
Quantity
0.91 g
Type
reactant
Reaction Step One
[Compound]
Name
NaBO3.4H2O
Quantity
2.12 g
Type
reactant
Reaction Step One
Name
Quantity
19 mL
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reactant
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19 mL
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solvent
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0 (± 1) mol
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Yield
80%

Synthesis routes and methods II

Procedure details

To a solution of m-bromobenzonitrile (2 g, 10 mol) in DMSO (6 mL) was added 30% H2O2 (5 g, 13 mmol) and K2CO3 at 0° C., and stirred at room temperature for 30 min. The mixture was poured into water and filtered, the solid was washed with water, dried to got the compound 0601-142 (1.8 g, 82%) as a white solid. LCMS: 200 [M+1]+; 1H NMR (400 MHz, DMSO-d6) δ 7.41 (t, J=8.0 Hz, 1H), 7.50 (s, 1H), 7.70 (dd, J1,2=8.0, 0.8 Hz, 1H), 7.85 (d, J=8.0 Hz, 1H), 8.03 (t, J=1.6 Hz, 1H), 8.06 (s, 1H).
Quantity
2 g
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reactant
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Quantity
5 g
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reactant
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reactant
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6 mL
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Synthesis routes and methods III

Procedure details

To a solution of 3-bromobenzoyl chloride (21.75 g) in THF (20 ml) was added a 40% solution (50 ml) of methylamine in methanol at 0° C. and the mixture was stirred at 0° C. for 1 h. The solvent was evaporated under reduced pressure, and the residue was dissolved in ethyl acetate, the mixture was washed with water and brine, dried (magnesium sulfate) and concentrated under reduced pressure. The residue was recrystallized from ethyl acetate-hexane to give the title compound (18.6 g) as colorless powder crystals.
Quantity
21.75 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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20 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 3-Bromobenzamide relate to its activity as an inhibitor?

A1: While the provided research doesn't focus solely on this compound, one study investigates its structural characteristics and compares it to other halogenated benzamides . The study focuses on crystal structures, revealing that this compound adopts a conformation where the bromine atom and the amide group are essentially coplanar with the benzene ring. This planar conformation, influenced by the bromine atom's size, might be crucial for interaction with target proteins. Further research is needed to determine the specific interactions and their impact on inhibitory activity.

Q2: Can you provide examples of how this compound has been used as a building block in the synthesis of more complex molecules with biological activity?

A2: One study utilizes this compound as a starting material for synthesizing a series of 2-benzylamino-3,4-dihydroxypyrrolidines . These complex molecules were designed to inhibit α-mannosidase, an enzyme involved in various biological processes. By attaching this compound to the pyrrolidine core, researchers could investigate the impact of this specific substituent on enzyme inhibition and potential anti-cancer activity.

A3: Yes, a study describes a process for synthesizing benzamide derivatives, including those incorporating this compound, with potential herbicidal activity . The research focuses on a specific reaction pathway using copper chloride as a catalyst to create a library of compounds. While the specific herbicidal properties of this compound-containing molecules aren't detailed in the abstract, this research highlights its potential application in agriculture.

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